molecular formula C22H21N9O2 B12425906 Autotaxin-IN-4

Autotaxin-IN-4

Cat. No.: B12425906
M. Wt: 443.5 g/mol
InChI Key: SXAMGRAIZSSWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Autotaxin-IN-4 is a potent inhibitor of the enzyme autotaxin, which is involved in the production of lysophosphatidic acid. Lysophosphatidic acid is a bioactive lipid that plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and survival. This compound has gained significant attention in scientific research due to its potential therapeutic applications in cancer, fibrosis, and other diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Autotaxin-IN-4 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional group modifications: The core structure is then modified to introduce specific functional groups that enhance the inhibitory activity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput screening methods and automated synthesis techniques to ensure consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Autotaxin-IN-4 undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives with enhanced or reduced biological activity .

Properties

Molecular Formula

C22H21N9O2

Molecular Weight

443.5 g/mol

IUPAC Name

2-[3-[2-(2,3-dihydro-1H-inden-2-ylamino)pyrimidin-5-yl]-1,2,4-oxadiazol-5-yl]-1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone

InChI

InChI=1S/C22H21N9O2/c32-20(31-6-5-17-18(12-31)28-30-27-17)9-19-26-21(29-33-19)15-10-23-22(24-11-15)25-16-7-13-3-1-2-4-14(13)8-16/h1-4,10-11,16H,5-9,12H2,(H,23,24,25)(H,27,28,30)

InChI Key

SXAMGRAIZSSWIH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=NNN=C21)C(=O)CC3=NC(=NO3)C4=CN=C(N=C4)NC5CC6=CC=CC=C6C5

Origin of Product

United States

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